molecular formula C60H36N4Pd B054201 Pd(II) meso-tetraphenyl tetrabenzoporphine CAS No. 119654-64-7

Pd(II) meso-tetraphenyl tetrabenzoporphine

Cat. No.: B054201
CAS No.: 119654-64-7
M. Wt: 919.4 g/mol
InChI Key: WOKKIHAKMSHWEZ-UHFFFAOYSA-N
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Description

Pd(II) meso-tetraphenyl tetrabenzoporphine: is a synthetic porphyrin complex containing palladium. It is known for its unique photophysical properties, including phosphorescence, which makes it useful in various scientific applications. The compound has a molecular formula of C60H36N4Pd and a molecular weight of 919.37 .

Mechanism of Action

Target of Action

Pd(II) meso-Tetraphenyl Tetrabenzoporphine is a synthetic porphyrin-based product . Its primary targets are related to photophysical properties and energy up-conversion . It has been reported to be a phosphorescent oxygen sensor , indicating its role in detecting and measuring oxygen levels.

Mode of Action

The compound interacts with its targets through its unique photophysical properties. It is involved in the process of energy up-conversion , a phenomenon where lower energy photons are converted into a single photon of higher energy . This interaction results in changes in the energy state of the system, enabling the detection and measurement of oxygen levels .

Biochemical Pathways

Its role in energy up-conversion and as an oxygen sensor suggests it may influence pathways related toenergy transfer and oxygen sensing .

Pharmacokinetics

As a research chemical, it is intended for use in a laboratory setting under the supervision of technically qualified personnel

Result of Action

The molecular and cellular effects of this compound’s action are related to its role in energy up-conversion and oxygen sensing. By converting lower energy photons into higher energy ones, it can influence the energy state of the system . As an oxygen sensor, it can detect and measure oxygen levels, providing valuable information about the oxygen status in a given environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure could impact its photophysical properties and energy up-conversion process . Furthermore, the compound should be stored at room temperature and protected from light to maintain its stability .

Biochemical Analysis

Cellular Effects

Given its role as a phosphorescent oxygen sensor , it may influence cell function by interacting with oxygen molecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its role as a phosphorescent oxygen sensor , it may exert its effects at the molecular level through binding interactions with oxygen molecules, potentially influencing enzyme activity and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pd(II) meso-tetraphenyl tetrabenzoporphine typically involves the reaction of meso-tetraphenyl tetrabenzoporphine with a palladium salt, such as palladium(II) acetate. The reaction is carried out in an organic solvent like chloroform or toluene under an inert atmosphere to prevent oxidation. The product is then purified through column chromatography[2][2].

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in specialized facilities equipped to handle the complex synthesis and purification processes[2][2].

Chemical Reactions Analysis

Types of Reactions: Pd(II) meso-tetraphenyl tetrabenzoporphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species .

Scientific Research Applications

Chemistry: Pd(II) meso-tetraphenyl tetrabenzoporphine is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation .

Biology: The compound’s phosphorescent properties make it useful as a probe for oxygen measurements in biological systems. It is used in studies involving cellular respiration and hypoxia .

Medicine: Research is ongoing into the potential use of this compound in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation is being explored for targeted cancer cell destruction .

Industry: In the industrial sector, this compound is used in the development of dye-sensitized solar cells and other optoelectronic devices due to its excellent light absorption and emission properties[2][2].

Comparison with Similar Compounds

  • Pd(II) meso-tetraphenyl porphine
  • Pd(II) octaethylporphine
  • Pd(II) tetraphenylporphyrin

Comparison: Pd(II) meso-tetraphenyl tetrabenzoporphine is unique due to its extended conjugated system, which enhances its photophysical properties compared to similar compounds. This makes it particularly effective in applications requiring strong light absorption and emission, such as in photodynamic therapy and optoelectronics .

Properties

CAS No.

119654-64-7

Molecular Formula

C60H36N4Pd

Molecular Weight

919.4 g/mol

IUPAC Name

palladium(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene

InChI

InChI=1S/C60H36N4.Pd/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2

InChI Key

WOKKIHAKMSHWEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pd+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pd+2]

Synonyms

Pd(II) meso-Tetraphenyl Tetrabenzoporphine ;  Palladium meso-tetraphenyltetrabenzoporphyrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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